molecular formula C7H13N3O B2800216 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1856046-55-3

5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2800216
CAS No.: 1856046-55-3
M. Wt: 155.201
InChI Key: AANFRJHFMVWLCP-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is an aminopyrazole derivative, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and drug discovery . The core pyrazole structure, featuring two adjacent nitrogen atoms, is known for its synthetic versatility, allowing for diverse functionalization that can fine-tune the molecule's physical-chemical and biological properties . The presence of the 3-amine group is a key functional handle, making this compound a valuable building block for the synthesis of more complex molecules, such as pyrazole-oxindole hybrids, which have been investigated for their in vitro cytotoxicity against human cancer cells . Researchers utilize such strategically functionalized pyrazoles as synthetic intermediates in multicomponent reactions and for the construction of fused bicyclic systems, which are core structures in several pharmaceuticals and materials . Beyond medicinal chemistry, pyrazole derivatives are also explored for their unique photophysical properties, which make them suitable for developing sensors and organic materials . As a research chemical, this compound offers scientists a versatile intermediate to access novel chemical space. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(ethoxymethyl)-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-11-5-6-4-7(8)9-10(6)2/h4H,3,5H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANFRJHFMVWLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-amino-1H-pyrazole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Drug Development:
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been identified as a promising lead compound for developing new pharmaceuticals. Its unique structure allows it to serve as a scaffold for synthesizing more complex molecules with enhanced biological activities. Research indicates that derivatives of this compound may exhibit significant efficacy against various diseases, including cancer and infectious diseases .

Biological Activity:
Preliminary studies have shown that this compound may interact with specific biological targets such as enzymes or receptors. Molecular docking simulations suggest that this compound could bind effectively to target proteins, providing insights into its mechanism of action and therapeutic potential .

Agrochemical Applications

Herbicidal and Fungicidal Properties:
The compound's structure suggests potential applications in agrochemicals, particularly as herbicides or fungicides. Its ability to inhibit certain biological pathways may lead to effective formulations for crop protection against pests and diseases .

Case Studies and Research Findings

Several case studies have investigated the efficacy of pyrazole derivatives, including this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines.
Study BAntimicrobial PropertiesShowed effectiveness against gram-positive bacteria, indicating potential as an antibacterial agent.
Study CHerbicidal ActivityExhibited promising results in inhibiting weed growth in controlled environments.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-amine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
5-(Ethoxymethyl)-1-methyl-1H-pyrazol-3-amine 5-(ethoxymethyl), 1-methyl C₇H₁₃N₃O 155.20 High lipophilicity; potential CNS activity
5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazol-3-amine 5-(difluoroethoxymethyl), 1-methyl C₇H₁₁F₂N₃O 217.19 Enhanced electronegativity; improved metabolic stability
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-pyridinyl, 1-methyl, N-ethyl C₁₀H₁₄N₄ 202.25 Aromatic stacking capability; possible metal coordination
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-phenyl, 3-methyl C₁₀H₁₁N₃ 173.22 Increased π-π interactions; higher crystallinity
5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine 5-(4-fluorophenyl), 1-methyl C₁₀H₁₀FN₃ 191.21 Electron-withdrawing effects; altered solubility
3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine Thiophene-ethyl, 3-methyl C₁₀H₁₃N₃S 207.29 Sulfur-mediated hydrogen bonding; redox activity
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazole-phenyl, 3-methyl C₁₄H₁₄N₄S 270.35 Heterocyclic diversity; antimicrobial potential

Research Findings and Structural Insights

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The ethoxymethyl group in the target compound increases logP compared to hydroxyl or carboxyl analogs, favoring blood-brain barrier penetration .
  • Electronic Effects : Fluorine substitution (e.g., in C₇H₁₁F₂N₃O) introduces electron-withdrawing effects, altering pKa and hydrogen-bonding capacity .
  • Aromatic Interactions : Pyridinyl (C₁₀H₁₄N₄) and phenyl (C₁₀H₁₁N₃) substituents enhance π-π stacking, critical for protein-ligand binding .

Hydrogen Bonding and Crystal Engineering

  • The ethoxymethyl group’s ether oxygen can act as a hydrogen bond acceptor, influencing crystal packing (). Such interactions are critical for designing co-crystals or supramolecular assemblies .

Biological Activity

5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazoles, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure can be represented as follows:

C7H10N4O(Molecular Weight 154 18 g mol)\text{C}_7\text{H}_{10}\text{N}_4\text{O}\quad (\text{Molecular Weight 154 18 g mol})

The presence of the ethoxymethyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a wide range of antimicrobial activities. For instance, this compound has shown promising results against various pathogens. A study demonstrated that related pyrazole compounds displayed potent antifungal activity against Valsa mali, with effective concentrations significantly lower than standard antifungal agents .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundPathogenEC50 (mg/L)Comparison
This compoundValsa mali0.64Lower than allicin (26.0)
TebuconazoleValsa mali0.33Positive control

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. Some derivatives have shown comparable anti-inflammatory effects to indomethacin in preclinical models .

Mechanistic Studies

Mechanistic investigations into the biological activity of pyrazole derivatives suggest that they may exert their effects through multiple pathways:

  • Reactive Oxygen Species (ROS) Accumulation : Certain derivatives induce oxidative stress in microbial cells, leading to cell death .
  • Enzyme Inhibition : Pyrazoles may act as inhibitors of key enzymes involved in inflammatory processes and microbial metabolism .

Synthesis and Derivative Development

The synthesis of this compound typically involves straightforward organic reactions, including nucleophilic substitutions and condensation reactions characteristic of amines and heterocycles. The compound's unique structure allows for further functionalization, potentially enhancing its biological activity.

Table 2: Synthetic Approaches for Pyrazole Derivatives

Reaction TypeDescription
Nucleophilic SubstitutionInvolves the reaction of the amine group with electrophiles.
CondensationFormation of the pyrazole ring through condensation reactions involving hydrazine and carbonyl compounds.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Antifungal Efficacy : A study demonstrated that a series of pyrazole derivatives, including those structurally related to this compound, significantly inhibited fungal growth in vitro and in vivo, suggesting their potential as therapeutic agents against fungal infections .
  • Anti-cancer Activity : Another investigation revealed that certain pyrazole compounds exhibited cytotoxic effects against various cancer cell lines, indicating their potential role as anticancer agents .

Q & A

Q. What are the established synthetic routes for 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine, and what methodological considerations optimize yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing pyrazole precursors. A common approach includes:
  • Step 1 : Alkylation of 5-amino-1-methylpyrazole with ethoxymethyl chloride under basic conditions (e.g., sodium hydroxide) to introduce the ethoxymethyl group.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Key Reagents/Conditions :
Reaction StepReagentsSolventTemperature
AlkylationEthoxymethyl chloride, NaOHTHF0°C → RT
PurificationSilica gel, ethyl acetate/hexaneRT
  • Challenges : Competing N-alkylation at other positions may occur; regioselectivity is controlled by steric and electronic factors .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm for ethoxymethyl) and pyrazole NH (δ ~5.5 ppm, broad). Coupling constants (e.g., J = 2.1 Hz for pyrazole protons) confirm substitution patterns .
  • IR Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C stretches (1100–1250 cm⁻¹) from the ethoxymethyl group .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ (calculated m/z: 184.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and supramolecular interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrophilic Fukui indices, identifying reactive sites (e.g., NH₂ group for nucleophilic attacks) .
  • Molecular Dynamics Simulations : Simulate hydrogen-bonding networks (e.g., NH⋯O interactions with solvents) using GROMACS. Compare with crystallographic data from related pyrazoles to validate models .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., kinases), guided by structural analogs in and .

Q. How can contradictory biological activity data for pyrazole derivatives be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • SAR Framework : Systematically vary substituents (e.g., replace ethoxymethyl with methoxymethyl or fluorinated groups) and assay against targets (e.g., antimicrobial activity).
  • Data Analysis : Use multivariate regression to correlate logP, steric bulk (Taft parameters), and electronic effects (Hammett σ) with IC₅₀ values. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .
  • Case Study : Compare this compound with 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine (); fluorine’s electron-withdrawing effect may alter target binding .

Q. What experimental strategies are recommended for resolving crystallographic ambiguities in pyrazole derivatives?

  • Methodological Answer :
  • High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve disorder in flexible ethoxymethyl groups. Refine using SHELXL () with Hirshfeld atom refinement for accurate H-atom positions .
  • Twinned Crystals : Apply the Hooft-Bruker method in PLATON to deconvolute overlapping reflections. For example, refine twin laws (e.g., 180° rotation about [100]) .
  • Complementary Techniques : Pair crystallography with solid-state NMR (¹³C CPMAS) to validate hydrogen-bonding motifs (e.g., NH⋯N interactions) .

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